molecular formula C13H9N3O4S B12661891 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- CAS No. 172469-86-2

2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro-

Cat. No.: B12661891
CAS No.: 172469-86-2
M. Wt: 303.30 g/mol
InChI Key: KIKAUYCQFRYPET-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is a complex organic compound that features a pyridinone core substituted with a benzoxazolylthio group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole moiety, which can be synthesized from 2-aminophenol and aldehydes under reflux conditions in the presence of a catalyst . The benzoxazolylthio group is then introduced through a nucleophilic substitution reaction with a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nanocatalysts or metal catalysts can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzoxazolylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

Major products formed from these reactions include amine derivatives, oxidized compounds with additional functional groups, and substituted benzoxazole derivatives .

Scientific Research Applications

2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

172469-86-2

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C13H9N3O4S/c1-7-6-14-12(17)10(16(18)19)11(7)21-13-15-8-4-2-3-5-9(8)20-13/h2-6H,1H3,(H,14,17)

InChI Key

KIKAUYCQFRYPET-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3O2)[N+](=O)[O-]

Origin of Product

United States

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